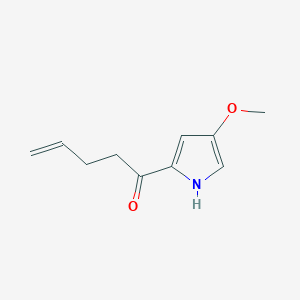
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one is a chemical compound with the molecular formula C10H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a methoxy group attached to the pyrrole ring and a pent-4-en-1-one side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one typically involves the reaction of 4-methoxy-2-pyrrolecarboxaldehyde with a suitable enone precursor under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride, while solvents like dichloromethane or ethanol are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The choice of reaction conditions, catalysts, and purification techniques is critical to ensure high-quality product suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and the enone side chain play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxy-1H-pyrrol-2-yl)pent-4-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methyl-1H-pyrrol-2-yl)pent-4-en-1-one: Contains a methyl group instead of a methoxy group.
1-(4-Ethoxy-1H-pyrrol-2-yl)pent-4-en-1-one: Features an ethoxy group in place of the methoxy group.
Uniqueness
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
923606-12-6 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
1-(4-methoxy-1H-pyrrol-2-yl)pent-4-en-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-4-5-10(12)9-6-8(13-2)7-11-9/h3,6-7,11H,1,4-5H2,2H3 |
InChI-Schlüssel |
MVKNCRGQMDAZDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CNC(=C1)C(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


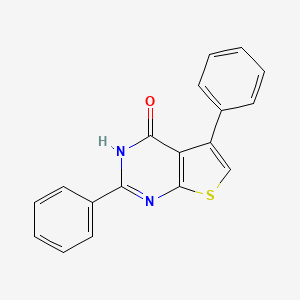
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)
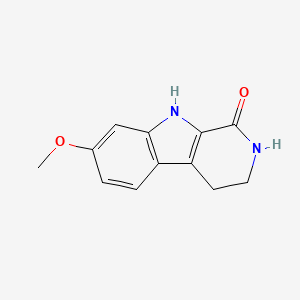
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
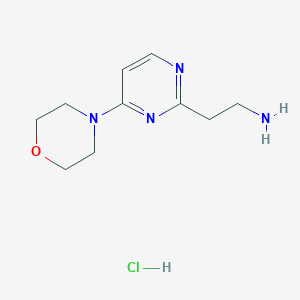
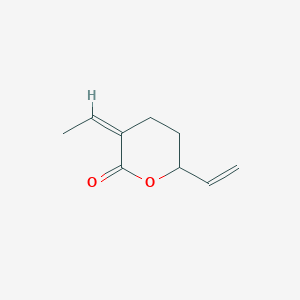
![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)
![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)
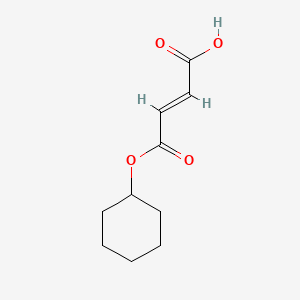
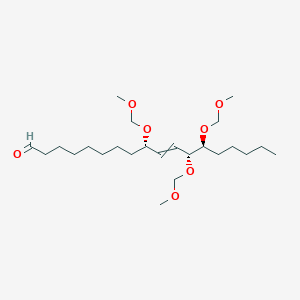
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
